molecular formula C24H20N2O2 B5118040 3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one)

3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one)

Cat. No. B5118040
M. Wt: 368.4 g/mol
InChI Key: FPQDTZGVOYOVNE-YTEMWHBBSA-N
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Description

3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one), commonly known as PPD, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. PPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 232-235°C. In

Mechanism of Action

The mechanism of action of PPD is complex and not fully understood. PPD has been shown to interact with various cellular targets, including enzymes, receptors, and signaling pathways. PPD has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PPD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects
PPD has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. PPD has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PPD has also been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. In addition, PPD has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

PPD has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. PPD can be easily synthesized in large quantities and is relatively inexpensive. However, PPD has some limitations for lab experiments, including its potential toxicity and limited water solubility. PPD should be handled with care and proper safety measures should be taken.

Future Directions

There are several future directions for research on PPD. One direction is to explore the potential applications of PPD in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of PPD and its interaction with cellular targets in more detail. Furthermore, the synthesis of new derivatives of PPD with improved properties and activities could be explored. Finally, the environmental applications of PPD, such as its potential use in wastewater treatment and pollution remediation, could be further investigated.

Synthesis Methods

PPD can be synthesized by the reaction of 1,4-phenylenediamine and chalcone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form PPD. The yield of PPD can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

Scientific Research Applications

PPD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, PPD has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. PPD has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. PPD has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In material science, PPD has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In environmental science, PPD has been studied for its potential applications in wastewater treatment and pollution remediation.

properties

IUPAC Name

(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(19-7-3-1-4-8-19)15-17-25-21-11-13-22(14-12-21)26-18-16-24(28)20-9-5-2-6-10-20/h1-18,25-26H/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQDTZGVOYOVNE-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one

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